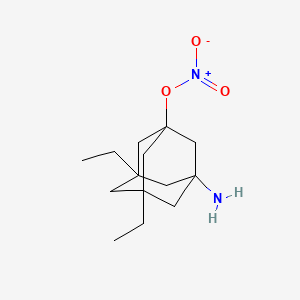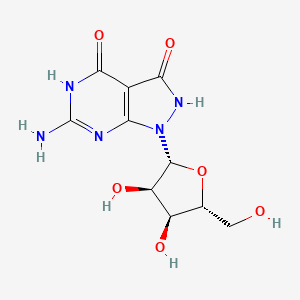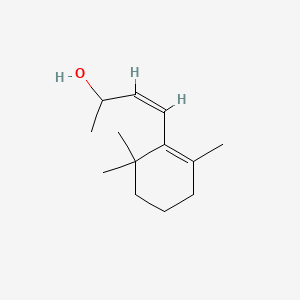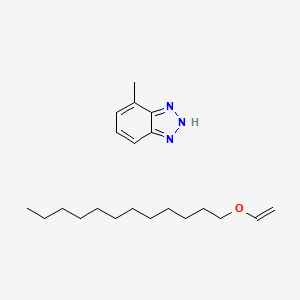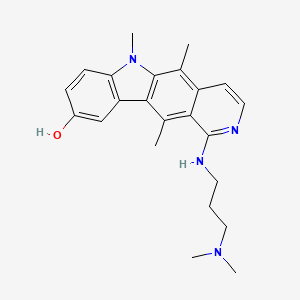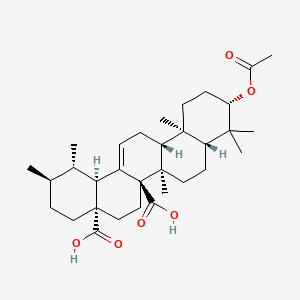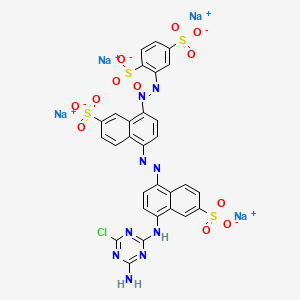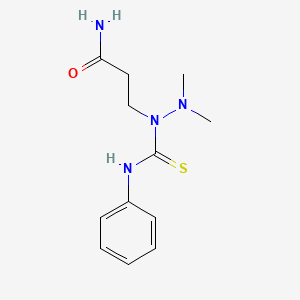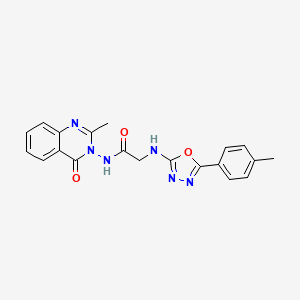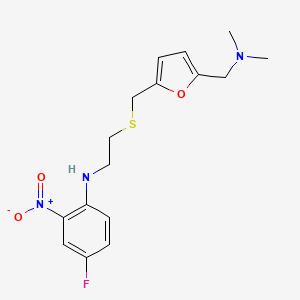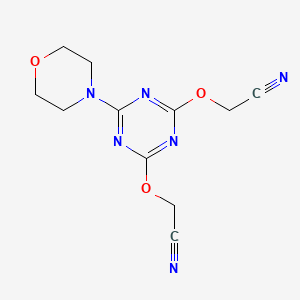
Acetonitrile, 2,2'-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- is a complex organic compound that features a morpholine ring attached to a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- typically involves the reaction of 4-morpholine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of chlorine atoms with morpholine groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- exerts its effects involves its interaction with specific molecular targets. The morpholine ring and triazine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazoles: Share a similar triazine core but differ in the attached functional groups.
Pyrrolo[2,3-b]pyridine derivatives: Similar in their ability to interact with biological targets but have different structural frameworks.
Uniqueness
What sets Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- apart is its unique combination of a morpholine ring and triazine core, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
137522-82-8 |
|---|---|
Molekularformel |
C11H12N6O3 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
2-[[4-(cyanomethoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]acetonitrile |
InChI |
InChI=1S/C11H12N6O3/c12-1-5-19-10-14-9(17-3-7-18-8-4-17)15-11(16-10)20-6-2-13/h3-8H2 |
InChI-Schlüssel |
AQHWOQASONZRIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)OCC#N)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


